Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate
Overview
Description
Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is a diazo compound that has garnered significant interest in the scientific community due to its versatile applications in organic synthesis. This compound is known for its ability to participate in various chemical reactions, making it a valuable reagent in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl hydrogen (1-diazo-2-oxopropyl)phosphonate typically involves the reaction of diethyl (2-oxopropyl)phosphonate with sodium hydride in the presence of toluene, followed by the addition of 4-acetamidobenzenesulfonyl azide. The reaction mixture is then stirred at room temperature for an extended period, resulting in the formation of the desired diazo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:
Dipolar Cycloaddition: This reaction leads to the formation of nitrogen heterocycles such as pyrazoles, triazolines, oxazoles, and thiazoles.
Methanolysis: This reaction is employed in the synthesis of enol ethers or alkynes.
Cyclization with Oximes: In the presence of a rhodium catalyst, this reaction produces isoquinoline and pyridine N-oxides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydride, 4-acetamidobenzenesulfonyl azide, and various solvents such as toluene and tetrahydrofuran. Reaction conditions often involve cooling the reaction mixture to low temperatures and stirring for extended periods to ensure complete reaction .
Major Products
The major products formed from reactions involving this compound include nitrogen heterocycles, enol ethers, alkynes, and N-oxides .
Scientific Research Applications
Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly nitrogen heterocycles.
Medicinal Chemistry: The compound is employed in the development of potential drug candidates, including inhibitors of enzymes such as ATPase.
Imaging Probes: It is used in the synthesis of fluorinated derivatives for positron emission tomography (PET) imaging of neuroinflammation.
Material Science: The compound is utilized as a flame retardant due to its excellent solubility in water and organic solvents.
Mechanism of Action
The mechanism of action of methyl hydrogen (1-diazo-2-oxopropyl)phosphonate involves its ability to act as a dipolarophile in cycloaddition reactions, leading to the formation of nitrogen heterocycles. The compound’s diazo group is highly reactive, allowing it to participate in various chemical transformations. Molecular targets and pathways involved include the formation of carbenes and subsequent reactions with nucleophiles or electrophiles .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (1-diazo-2-oxopropyl)phosphonate: This compound is similar in structure and reactivity but differs in the ester group attached to the phosphonate moiety.
Diethyl (1-diazo-2-oxopropyl)phosphonate: Another similar compound, differing in the ester group, which affects its solubility and reactivity in certain reactions.
Uniqueness
Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is unique due to its specific ester group, which influences its solubility and reactivity. This uniqueness makes it particularly suitable for certain applications in organic synthesis and medicinal chemistry .
Biological Activity
Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is a phosphonate compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound is characterized by its diazo and phosphonate functional groups, which contribute to its reactivity and biological interactions. The compound is often utilized in synthetic organic chemistry as a precursor for various chemical transformations.
Inhibition of Autotaxin
One of the notable biological activities of this compound is its role as an inhibitor of autotaxin (ATX), an enzyme that converts lysophosphatidylcholine to lysophosphatidic acid (LPA). LPA is implicated in promoting cancer cell proliferation, migration, and survival. Studies have shown that phosphonate analogs can inhibit ATX activity, thereby potentially reducing tumorigenicity and angiogenesis in cancer cells .
Table 1: Inhibition of Autotaxin by Phosphonate Compounds
Compound | Concentration (μM) | % ATX Inhibition |
---|---|---|
Control | 0 | 100 |
Compound A | 100 | 75 |
Compound B | 10 | 60 |
Compound C | 1 | 20 |
Data adapted from relevant studies on phosphonate inhibitors .
Cytotoxicity and Cell Viability
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro assays indicate that while some derivatives exhibit cytotoxicity, the parent compound shows limited effects on cell viability at therapeutic concentrations. This suggests a selective mechanism where higher concentrations may be necessary to elicit significant biological responses .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on human hepatoma cells, this compound was tested alongside known chemotherapeutics. The results indicated no significant cytotoxicity at concentrations up to 50 μM, highlighting its potential as a safer alternative or adjunct in cancer therapy .
The mechanism through which this compound exerts its biological effects primarily involves modulation of enzyme activity and interaction with cellular signaling pathways. As an autotaxin inhibitor, it disrupts the LPA signaling cascade, which is crucial for tumor growth and metastasis.
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to ATX. These studies reveal favorable interactions at the active site of the enzyme, suggesting that structural modifications could enhance potency and selectivity .
Table 2: Docking Scores of Phosphonate Compounds
Compound | Docking Score (kcal/mol) |
---|---|
Methyl Hydrogen | -6.5 |
Control Ligand | -8.2 |
Docking scores indicate the relative binding strength of compounds to their target enzymes .
Properties
IUPAC Name |
(1-diazo-2-oxopropyl)-methoxyphosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N2O4P/c1-3(7)4(6-5)11(8,9)10-2/h1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAARZUMXUBXKHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])P(=O)(O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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